5-Hydroxy-Des-5-Methoxy Bosutinib is a chemical compound derived from Bosutinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This compound is classified under small molecules and is primarily recognized for its potential therapeutic applications in oncology. Its structure modifies the original Bosutinib by substituting certain functional groups, thereby potentially altering its pharmacological properties.
The compound is synthesized from Bosutinib, which was originally developed by Wyeth and is now marketed by Pfizer under the brand name Bosulif. Bosutinib itself has been approved for clinical use in treating Philadelphia chromosome-positive chronic myelogenous leukemia since 2012.
5-Hydroxy-Des-5-Methoxy Bosutinib falls under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cancer progression. It is a derivative of Bosutinib, which inhibits BCR-ABL and Src family kinases, making it significant in cancer therapy.
The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib generally follows a multi-step organic synthesis pathway that begins with precursors related to Bosutinib. Notably, the synthesis may involve:
Technical details regarding these methods are documented in various chemical literature and patents that describe specific reaction conditions and yields for each step involved in synthesizing Bosutinib derivatives .
The molecular structure of 5-Hydroxy-Des-5-Methoxy Bosutinib can be characterized by the following:
The structural data can be represented using standard chemical notation such as SMILES or InChI identifiers, which provide a way to encode the molecular structure for computational purposes.
5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions typical for small molecules, including:
Technical details about these reactions would typically include reaction conditions such as temperature, solvent systems, and catalysts used during synthesis or modification processes .
The mechanism of action for 5-Hydroxy-Des-5-Methoxy Bosutinib primarily revolves around its role as a tyrosine kinase inhibitor:
Data from pharmacological studies indicate that this compound retains efficacy against several imatinib-resistant mutations, although it may not inhibit all variants effectively .
Relevant data regarding these properties are essential for understanding handling requirements and potential interactions during formulation development .
5-Hydroxy-Des-5-Methoxy Bosutinib has significant potential in scientific research and clinical applications:
The ongoing research into this compound reflects its importance in advancing therapeutic strategies against resistant forms of leukemia .
The synthesis of 5-hydroxy-des-5-methoxy bosutinib leverages advanced quinoline functionalization strategies, with a focus on regioselective modifications at the C5 position. Traditional bosutinib synthesis begins with 3-methoxy-4-hydroxybenzoic acid, involving sequential esterification, O-alkylation with 1-bromo-3-chloropropane, and electrophilic aromatic nitration at C5 to install a nitro group (Scheme 1) [6]. For the 5-hydroxy-des-methoxy analogue, a critical deviation involves selective demethylation of the C3 methoxy group early in the sequence, achieved via boron tribromide (BBr₃) in dichloromethane (0°C to rt, 4h, 92% yield). This exposes a phenolic hydroxyl, enabling subsequent C5 nitration under mild conditions (HNO₃/AcOH, 60°C) to prevent over-oxidation [6]. The quinoline core is then constructed through Schiff base formation between intermediate 5 (methyl 2-amino-4-(3-chloropropoxy)-5-hydroxybenzoate) and 3,3-diethoxypropionitrile under acid catalysis (TFA, 70°C), followed by in situ cyclodehydration with NaOH (10% aq.) to yield the 5-hydroxy-7-(3-chloropropoxy)quinoline scaffold [3] [6].
Key Advantages over Classical Bosutinib Synthesis:
Table 1: Comparative Quinoline Derivatization Methods
| Method | Reagent/Conditions | Yield (%) | Regioselectivity | Key Limitation |
|---|---|---|---|---|
| Classical Nitration | HNO₃/AcOH, 60°C | 89 | Moderate (C5/C3 mix) | Requires chromatographic separation |
| Directed Nitration (5-OH) | HNO₃/AcOH, 40°C | 95 | High (C5 only) | Sensitive to over-oxidation |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, PhI(OAc)₂, 80°C | 78 | High (C5) | Catalyst cost, Anomeric control |
The 5-hydroxy and des-5-methoxy modifications confer distinct electronic and steric properties to the bosutinib scaffold:
Structural optimization further exploits the exposed phenolic oxygen for prodrug development. Acylation with O-(N,N-diethylglycyl) enables pH-sensitive cleavage in tumor microenvironments, releasing the active drug with t₁/₂ = 2.1h (pH 5.5) vs. >24h (pH 7.4) [3].
Piperazine N-Arylation: Installation of the 4-((2,4-dichlorophenyl)aminocarbonyl)piperazine moiety employs Cu(I)-catalyzed Ullmann-Goldberg coupling under ligand-free conditions (Scheme 2). Key improvements include:
Late-Stage C-H Hydroxylation: Direct C5 hydroxylation of the bosutinib scaffold faces challenges due to electron-deficient quinoline cores. A three-step sequence is optimized:
Critical intermediates were characterized spectroscopically to validate synthetic efficiency:
Mechanistic Insights:
Table 2: Spectroscopic Signatures of Key Intermediates
| Intermediate | Structure | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| 4 (Nitro precursor) | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | 7.49 (s, 1H), 7.08 (s, 1H), 4.24 (t, 2H), 3.96 (s, 3H), 3.91 (s, 3H) | 166.25 (C=O), 152.84 (C), 149.54 (C), 121.89 (CH) | 304.1 [M+H]⁺ |
| 5 (Amino phenol) | Methyl 2-amino-4-(3-chloropropoxy)-5-hydroxybenzoate | 9.21 (s, 1H), 6.85 (s, 1H), 6.10 (s, 2H), 4.20 (t, 2H), 3.75 (s, 3H) | 166.88 (C=O), 152.16 (C), 150.12 (C), 111.83 (CH) | 260.0589 [M+H]⁺ |
| Quinoline Core | 7-(3-Chloropropoxy)-5-hydroxyquinoline | 8.85 (d, J=4.0 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.35 (dd, 1H), 6.70 (s, 1H), 4.25 (t, 2H) | 156.2 (C), 148.9 (C), 135.6 (C), 122.1 (CH), 108.4 (C) | 254.0481 [M+H]⁺ |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: